6-Bromo-4-chlorothieno[2,3-d]pyrimidine Demonstrates a 49% Chromatography-Free Overall Yield in a 4-Step Scalable Synthesis
A key differentiator for 6-bromo-4-chlorothieno[2,3-d]pyrimidine is the existence of a robust, scalable, and chromatography-free synthesis that delivers the compound in a high overall yield. This is a significant advantage over alternative routes to similar building blocks, which may require chromatographic purification of intermediates, limiting scalability. A reported four-step procedure (Gewald reaction, pyrimidone formation, bromination, and chlorination) starting from cheap bulk chemicals delivers the target compound in a 49% overall yield without the use of column chromatography at any stage [1]. This compares favorably to a related synthesis of 6-bromothieno[2,3-d]pyrimidin-4(3H)-one (CAS 56844-40-7), a common precursor, which often reports yields in the 30-40% range for the bromination step alone, requiring chromatographic purification [2].
| Evidence Dimension | Overall Synthetic Yield (Scalability) |
|---|---|
| Target Compound Data | 49% overall yield across four steps, >200 g prepared |
| Comparator Or Baseline | 6-Bromothieno[2,3-d]pyrimidin-4(3H)-one (CAS 56844-40-7), a common intermediate; typical bromination step yield: 30-40% |
| Quantified Difference | The 4-step route to the target compound has a higher overall yield than the yield of a single, critical bromination step for a related intermediate. |
| Conditions | Gewald reaction, pyrimidone formation, bromination, and chlorination; standard lab equipment; no chromatography. |
Why This Matters
The 49% chromatography-free overall yield directly translates to lower cost-of-goods and higher feasibility for large-scale procurement, a critical factor for medicinal chemistry programs planning library synthesis.
- [1] Bugge, S.; Skjønsfjell, E. M.; Willumsen, F. B.; Sundby, E.; Hoff, B. H. Improved and Scalable Preparation of 6-Bromo-4-Chlorothieno[2,3-d]Pyrimidine. Chem. Heterocycl. Compd. 2014, 50, 1177-1187. View Source
- [2] El-Sherief, H. A. M.; et al. Synthesis and reactions of some new thieno[2,3-d]pyrimidine derivatives. J. Chem. Res. 2006, 2006 (6), 380-382. View Source
